3-Cyano-2,4-dinitrobenzoic acid
Overview
Description
Physical And Chemical Properties Analysis
3-Cyano-2,4-dinitrobenzoic acid is a yellow-colored organic compound. It has a molecular formula of C8H3N3O6 and a molecular weight of 237.13 g/mol.Scientific Research Applications
Coordination Chemistry and Complex Structures
3-Cyano-2,4-dinitrobenzoic acid: is utilized in the synthesis of heterometallic complexes, such as those involving europium and cadmium . These complexes are studied for their non-covalent interactions, which influence the arrangement and stability of the complex structures. The thermal stability and decomposition of these compounds are also of interest, providing insights into their potential applications in materials science.
Antifungal and Antioxidant Activities
This compound has been explored for its biological activities, particularly its antifungal and antioxidant properties . When complexed with metals like Cu(II), Co(II), and Mn(II), 3-Cyano-2,4-dinitrobenzoic acid exhibits significant biological activity, which is promising for pharmaceutical applications.
Organic Synthesis
In organic synthesis, 3-Cyano-2,4-dinitrobenzoic acid can serve as a precursor or intermediate for various chemical reactions . Its derivatives are valuable intermediates in the synthesis of medicines, including antibacterials, highlighting its role in medicinal chemistry.
Pharmaceutical Applications
The compound’s derivatives are used in the spectrophotometric determination of pharmaceuticals, such as diazepam . It serves as a chromophore probe in analytical techniques like capillary zone electrophoresis, which is crucial for the analysis of certain compounds in medical samples.
Materials Science
3-Cyano-2,4-dinitrobenzoic acid: is a component in the development of biomedical materials, electronic materials, and energy materials. Its properties make it suitable for use in various material science applications, where its stability and reactivity are beneficial.
Analytical Chemistry
In analytical chemistry, 3-Cyano-2,4-dinitrobenzoic acid is employed for its strong chromophoric properties, aiding in the analysis of complex mixtures . Its application in this field is essential for the development of new analytical methods and technologies.
Biochemistry
The compound is used in the synthesis of stabilized gold nanoparticles, which have applications in bioactivity studies . These nanoparticles are functionalized with 3-Cyano-2,4-dinitrobenzoic acid and show potential in biomedical research, particularly in the study of drug-resistant bacteria.
Environmental Applications
3-Cyano-2,4-dinitrobenzoic acid: is involved in the synthesis of energetic complexes, which can be used in environmental applications such as controllable storage systems for chemical energy . These complexes are designed for their high energy density and thermal stability, making them suitable for a variety of civil and military applications.
Safety And Hazards
The safety data sheet for 3,5-Dinitrobenzoic acid indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to avoid contact with skin and eyes, and to use personal protective equipment .
properties
IUPAC Name |
3-cyano-2,4-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O6/c9-3-5-6(10(14)15)2-1-4(8(12)13)7(5)11(16)17/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQNTWFJEWOKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297590 | |
Record name | Benzoic acid, 3-cyano-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2,4-dinitrobenzoic acid | |
CAS RN |
1291486-31-1 | |
Record name | Benzoic acid, 3-cyano-2,4-dinitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-cyano-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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